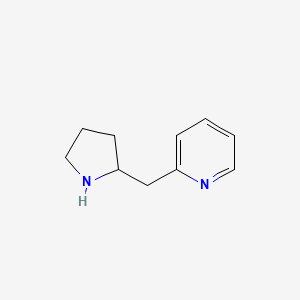

2-(Pyrrolidin-2-ylmethyl)pyridine

Übersicht

Beschreibung

2-(Pyrrolidin-2-ylmethyl)pyridine is a compound that features a pyridine ring, which is a basic heteroaromatic nitrogen compound, and a pyrrolidine ring, which is a five-membered saturated heterocycle. These structural motifs are commonly found in various chemical entities that are of interest in medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of related pyridine and pyrrolidine derivatives has been explored in several studies. For instance, the synthesis of bis(pyrrol-2-yl)pyridines has been achieved through a one-pot procedure involving the treatment of oximes with acetylene under pressure, demonstrating the versatility of this approach for creating diverse dipyrrole-pyridine assemblies . Additionally, novel optically active 2-(pyrazol-1-yl)pyridines have been prepared using resolved O-methyl ether of atrolactic acid, indicating the potential for creating chiral centers adjacent to the pyridine ring . These methods could potentially be adapted for the synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse. For example, the crystal structure of a 4·DMSO complex with bifurcated NH···O···HN bonding has been isolated, providing insights into the stability of different conformations and the internal rotation dynamics of pyrrole rings in such compounds . This information could be relevant when considering the molecular structure of 2-(Pyrrolidin-2-ylmethyl)pyridine, as the presence of the pyrrolidine ring could influence the overall conformation and stability of the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives can be influenced by their molecular structure. For example, the electron-donating properties of pyrrolidine can affect the acidity and basicity of the pyridine ring. The stability of these compounds in various forms, such as conducting polymers, has been studied, with some polymers being stable in the electrically conducting form due to low oxidation potentials . Additionally, the protecting group properties of 2-(pyridin-2-yl)ethanol for carboxylic acids have been explored, showing stability under certain conditions and selective cleavage under others . These studies provide a foundation for understanding the physical and chemical properties of 2-(Pyrrolidin-2-ylmethyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Pyrrolidines Synthesis

- Pyrrolidines, a class of organic compounds that include 2-(Pyrrolidin-2-ylmethyl)pyridine, are pivotal in various biological and industrial applications, such as medicines and agrochemicals. A study conducted by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their potential in modern science (Żmigrodzka et al., 2022).

Organocatalysis

- (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, derivatives of pyrrolidines, have been synthesized and found to be effective recyclable catalysts in enantioselective Michael additions, as reported by Yacob et al. (2008). This showcases their role in facilitating specific types of chemical reactions (Yacob et al., 2008).

Catalysis in Metal Complexes

- Pyrrolidine derivatives, including 2-(Pyrrolidin-2-ylmethyl)pyridine, are used in synthesizing metal complexes that act as catalysts in various reactions. Debono et al. (2007) researched such complexes, noting their efficacy in hydrogenation, hydrosilylation, and C-C cross-coupling reactions (Debono et al., 2007).

Photocatalytic Water Reduction

- Complexes with ligands including pyrrolidine-based structures have been investigated for their photocatalytic water reduction capabilities. Bachmann et al. (2013) reported that such complexes, when activated, can exhibit catalytic activity in the presence of certain electron donors and photosensitizers (Bachmann et al., 2013).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “2-(Pyrrolidin-2-ylmethyl)pyridine” are not detailed in the available literature, there is ongoing interest in the development of new pyrrolidine compounds with different biological profiles . This includes the design of novel heterocyclic compounds with potential biological activities .

Eigenschaften

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPUOOBIEAPWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303112 | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-ylmethyl)pyridine | |

CAS RN |

524674-44-0 | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)